![molecular formula C14H18N2S2 B14639476 N-[(4-Methyl-1,3-benzothiazol-2-yl)sulfanyl]cyclohexanamine CAS No. 52904-73-1](/img/structure/B14639476.png)
N-[(4-Methyl-1,3-benzothiazol-2-yl)sulfanyl]cyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-Methyl-1,3-benzothiazol-2-yl)sulfanyl]cyclohexanamine: is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a cyclohexanamine group attached to the benzothiazole ring through a sulfanyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-Methyl-1,3-benzothiazol-2-yl)sulfanyl]cyclohexanamine typically involves the reaction of 4-methyl-1,3-benzothiazole-2-thiol with cyclohexylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete conversion of the starting materials to the desired product. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-[(4-Methyl-1,3-benzothiazol-2-yl)sulfanyl]cyclohexanamine can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol derivative using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the benzothiazole ring, where electrophilic or nucleophilic reagents can replace hydrogen atoms. Common reagents include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), acylating agents (acetyl chloride), solvents such as dichloromethane or acetonitrile.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, alkylated, or acylated benzothiazole derivatives.
Applications De Recherche Scientifique
Chemistry: N-[(4-Methyl-1,3-benzothiazol-2-yl)sulfanyl]cyclohexanamine is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Benzothiazole derivatives have shown promising activity against a range of bacterial and fungal pathogens, as well as cancer cell lines. The presence of the cyclohexanamine group may enhance the compound’s ability to interact with biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery. Its ability to modulate specific biological pathways makes it a candidate for the development of new pharmaceuticals targeting various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its incorporation into polymers and coatings can impart unique properties such as enhanced durability and resistance to degradation.
Mécanisme D'action
The mechanism of action of N-[(4-Methyl-1,3-benzothiazol-2-yl)sulfanyl]cyclohexanamine involves its interaction with specific molecular targets in biological systems. The benzothiazole moiety is known to bind to various enzymes and receptors, modulating their activity. The compound may inhibit the function of key enzymes involved in microbial growth or cancer cell proliferation, leading to the observed biological effects. Additionally, the cyclohexanamine group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
- N-[(4-Methyl-1,3-benzothiazol-2-yl)sulfanyl]acetamide
- N-[(4-Methyl-1,3-benzothiazol-2-yl)sulfanyl]benzamide
- N-[(4-Methyl-1,3-benzothiazol-2-yl)sulfanyl]propylamine
Comparison: Compared to similar compounds, N-[(4-Methyl-1,3-benzothiazol-2-yl)sulfanyl]cyclohexanamine exhibits unique properties due to the presence of the cyclohexanamine group. This group may enhance the compound’s solubility, stability, and ability to interact with biological targets. Additionally, the specific arrangement of atoms in the compound’s structure can influence its reactivity and overall biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
52904-73-1 |
|---|---|
Formule moléculaire |
C14H18N2S2 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
N-[(4-methyl-1,3-benzothiazol-2-yl)sulfanyl]cyclohexanamine |
InChI |
InChI=1S/C14H18N2S2/c1-10-6-5-9-12-13(10)15-14(17-12)18-16-11-7-3-2-4-8-11/h5-6,9,11,16H,2-4,7-8H2,1H3 |
Clé InChI |
YQPWWDGWYLWRDV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)SC(=N2)SNC3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


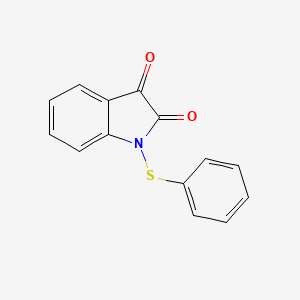
![2-Hydroxy-3-[(prop-2-en-1-yl)sulfanyl]propyl prop-2-enoate](/img/structure/B14639407.png)
![Acetamide, N-[[2-[(2,6-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14639410.png)
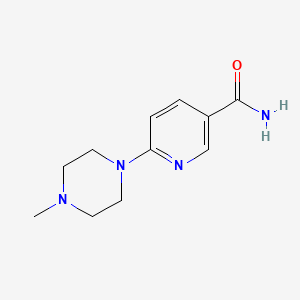

![5-Nitro-2-{(E)-[4-(pyrrolidin-1-yl)phenyl]diazenyl}-1,3-thiazole](/img/structure/B14639429.png)
![(E)-Bis[5-(propan-2-yl)nonan-5-yl]diazene](/img/structure/B14639457.png)
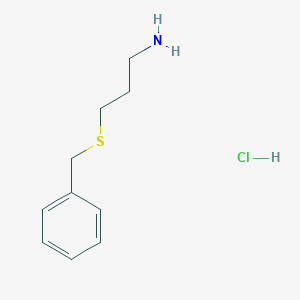
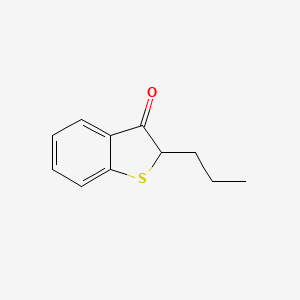

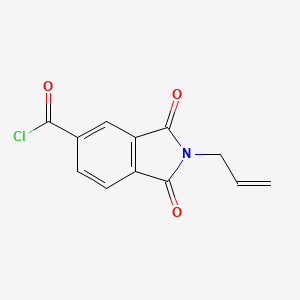
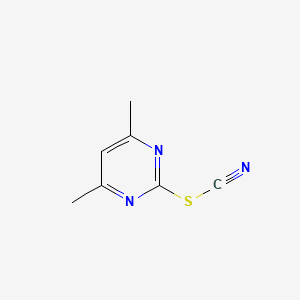
![1-cyano-3-[4-(1H-imidazol-5-yl)butyl]-2-methylguanidine](/img/structure/B14639491.png)
![1H-Imidazo[4,5-f]quinoline, 9-chloro-7-methyl-](/img/structure/B14639496.png)
